molecular formula C18H18O4 B1254923 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)- CAS No. 83247-72-7

4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-

Cat. No. B1254923
CAS RN: 83247-72-7
M. Wt: 298.3 g/mol
InChI Key: QKZDDOUPWXQRIK-UHFFFAOYSA-N
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Description

(+)-6, 8-Di-c-methylpinocembrin 5-methyl ether, also known as 7-hydroxy-5-methoxy-6, 8-dimethylflavanone or 7-HMDMF CPD, belongs to the class of organic compounds known as 5-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C5 atom of the flavonoid backbone. Thus, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether is considered to be a flavonoid lipid molecule (+)-6, 8-Di-c-methylpinocembrin 5-methyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether is primarily located in the membrane (predicted from logP). Outside of the human body, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether can be found in fruits. This makes (+)-6, 8-di-c-methylpinocembrin 5-methyl ether a potential biomarker for the consumption of this food product.

Scientific Research Applications

Isolation and Structural Analysis

  • Isolation from Natural Sources : The compound has been isolated from natural sources like Uvaria rufa, as demonstrated in studies like that by Chantrapromma et al. (1989). They focused on extracting and determining the crystal structures of compounds including this benzopyran derivative (Chantrapromma et al., 1989).

Chemical Synthesis and Modification

  • Synthesis of Derivatives : The synthesis of various derivatives of this compound has been studied. For instance, Emregül and Hayvalı (2006) synthesized a Schiff base compound incorporating a benzopyran derivative and studied its effect on steel corrosion (Emregül & Hayvalı, 2006).
  • Anticonvulsant and Sedative-Hypnotic Activities : Arnoldi et al. (1990) synthesized alkylimino derivatives of benzopyrans, including this compound, and evaluated their anticonvulsant activity (Arnoldi et al., 1990).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Mulwad and Hegde (2009) explored the antimicrobial properties of derivatives of benzopyrans, suggesting potential biological applications of these compounds (Mulwad & Hegde, 2009).
  • Cytotoxicity and Potential Anticancer Properties : Nagai et al. (2018) researched the structure-cytotoxicity relationship of pyrano[4,3-b]chromones, which includes derivatives of benzopyrans, indicating their potential as anticancer drugs (Nagai et al., 2018).

Crystallography and Physical Chemistry

  • Crystal Structure Analysis : Studies like Shoja (1994) have analyzed the crystal structure of benzopyran derivatives, contributing to the understanding of their physical and chemical properties (Shoja, 1994).
  • Quantitative Structure–Activity Relationship (QSAR) Analysis : The QSAR analysis of benzopyrans, as conducted by Nagai et al. (2018), provides insights into their cytotoxicity and potential as anticancer agents (Nagai et al., 2018).

properties

CAS RN

83247-72-7

Product Name

4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(2R)-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H18O4/c1-10-16(20)11(2)18-15(17(10)21-3)13(19)9-14(22-18)12-7-5-4-6-8-12/h4-8,14,20H,9H2,1-3H3/t14-/m1/s1

InChI Key

QKZDDOUPWXQRIK-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)OC)C)O

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)OC)C)O

melting_point

207-209°C

physical_description

Solid

synonyms

7-HMDMF cpd
7-hydroxy-5-methoxy-6,8-dimethylflavanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-
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4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-
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4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-
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4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-
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4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-
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4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-

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